What are the physical and chemical properties of (2-Methoxyethyl)hydrazine dihydrochloride?
What are the physical and chemical properties of (2-Methoxyethyl)hydrazine dihydrochloride?
An In-Depth Technical Guide to (2-Methoxyethyl)hydrazine dihydrochloride
Abstract
(2-Methoxyethyl)hydrazine dihydrochloride is a substituted hydrazine salt that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive hydrazine moiety and a methoxyethyl group, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and key applications. By synthesizing data from established chemical databases and supplier technical sheets, this document aims to equip researchers with the foundational knowledge required for the effective and safe utilization of this reagent in a laboratory setting. Particular emphasis is placed on the causality behind experimental procedures, reflecting a field-proven approach to chemical synthesis and analysis.
Introduction
Hydrazine derivatives are a cornerstone of synthetic chemistry, prized for their nucleophilicity and their ability to form stable nitrogen-nitrogen and nitrogen-carbon bonds. (2-Methoxyethyl)hydrazine dihydrochloride emerges as a specialized reagent within this class. Presented as a stable, solid dihydrochloride salt, it offers improved handling characteristics compared to its volatile free base. The presence of the 2-methoxyethyl substituent imparts distinct solubility and reactivity profiles, making it a unique tool for creating complex molecules, particularly in the development of novel pharmaceutical candidates. Hydrazone linkages, readily formed from this reagent, are of significant interest in drug design due to their prevalence in biologically active compounds.[1][2] This guide will dissect the essential properties and handling protocols for this compound, providing a robust framework for its application in research and development.
Nomenclature and Structural Identifiers
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The following table summarizes the key identifiers for (2-Methoxyethyl)hydrazine dihydrochloride.
| Identifier | Value | Source |
| IUPAC Name | 2-methoxyethylhydrazine;dihydrochloride | [3] |
| CAS Number | 885330-03-0 | [3][4] |
| Molecular Formula | C₃H₁₂Cl₂N₂O | [3][4][5] |
| Molecular Weight | 163.04 g/mol | [3][4] |
| Canonical SMILES | COCCNN.Cl.Cl | [3] |
| InChI | InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H | [3] |
| InChIKey | JCLPGQYDHJOZIZ-UHFFFAOYSA-N | [3] |
| Parent Compound | (2-Methoxyethyl)hydrazine (CAS: 3044-15-3) | [4][6] |
Physical Properties
The physical state and solubility of a reagent dictate its handling, storage, and application in solvent-based systems. (2-Methoxyethyl)hydrazine dihydrochloride is a solid material, which simplifies weighing and dispensing.
| Property | Value | Source |
| Appearance | Pale Beige to White/Off-White Solid/Powder | [7][8] |
| Solubility | Slightly soluble in Water and Methanol. | [7][8] |
| Calculated LogP | -1.04 | [9] |
| Rotatable Bond Count | 3 | [9] |
| Melting Point | Data not available. For comparison, the parent compound Hydrazine dihydrochloride decomposes at ~200 °C.[10][11] | |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Short term (1-2 weeks) at -4°C; longer term (1-2 years) at -20°C.[12] |
Chemical Properties and Reactivity
The utility of (2-Methoxyethyl)hydrazine dihydrochloride stems from the reactivity of its hydrazine functional group. As a dihydrochloride salt, the hydrazine moiety is protonated, rendering it less reactive and more stable for storage. The free base, which is the active nucleophilic species, can be generated in situ through the addition of a mild base.
Key Reactive Behaviors:
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Nucleophilicity: The terminal nitrogen of the hydrazine is a potent nucleophile. This is the basis for its most common application: the formation of hydrazones through condensation reactions with aldehydes and ketones.[8] This reaction is fundamental in constructing C=N bonds, which are key components of many biologically active molecules.[1][2]
-
Reducing Agent Potential: Like many hydrazine derivatives, it can act as a reducing agent, although this application is less specific and common than its role as a nucleophile.[8]
-
Basicity: The free base is weakly basic. The dihydrochloride salt will yield an acidic solution in water due to the dissociation of the hydrochloride ions.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, with which it can react exothermically.[13] Strong bases will deprotonate the salt to liberate the free base, which is less stable.
Caption: General synthesis and purification workflow for the target compound.
5.2 Purification
Recrystallization is the standard method for purifying the final product. A common technique for hydrazine salts involves dissolving the crude solid in a minimal amount of a hot solvent mixture, such as aqueous ethanol, followed by slow cooling to induce the formation of pure crystals. [10]
Applications in Research and Development
The primary value of (2-Methoxyethyl)hydrazine dihydrochloride lies in its role as a versatile synthetic intermediate.
-
Organic Synthesis: It is a key reagent for introducing the (2-methoxyethyl)hydrazono functional group into molecules. This is particularly useful for synthesizing heterocyclic compounds like pyrazoles, which are common scaffolds in pharmaceuticals. [8]* Medicinal Chemistry: Hydrazone derivatives are widely investigated for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. [1][2]This reagent provides a direct route to novel hydrazone libraries for screening and drug development.
-
Reference Standards: In pharmaceutical quality control, it can be used as a reference substance for the identification and quantification of related impurities in drug substances. [12]
Safety and Handling
As with all hydrazine derivatives, proper safety protocols are mandatory. The GHS classification indicates specific hazards that must be managed. [3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases. [12][13]Long-term storage at -20°C is recommended to ensure stability. [12]
Experimental Protocols
The following protocols are representative workflows. Researchers should adapt them based on the specific substrate and scale of their reaction.
8.1 Protocol: Synthesis of a Hydrazone Derivative
This protocol details the reaction of (2-Methoxyethyl)hydrazine dihydrochloride with a generic aldehyde.
Causality: The dihydrochloride salt is not nucleophilic. A weak base (sodium acetate) is added to neutralize the HCl in situ, generating the reactive free base which can then attack the electrophilic carbonyl carbon. Ethanol is chosen as a solvent due to its ability to dissolve both the polar salt and the typically less polar aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 eq) and absolute ethanol (5-10 mL per mmol of aldehyde).
-
Reagent Addition: Add (2-Methoxyethyl)hydrazine dihydrochloride (1.1 eq) and sodium acetate (2.2 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (typically ~80°C) and monitor the reaction by TLC until the starting aldehyde is consumed (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude hydrazone can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for a typical hydrazone synthesis.
8.2 Protocol: Recrystallization for Purification
This protocol provides a self-validating system for purifying the title compound or its derivatives.
Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, allowing pure crystals to form upon cooling while impurities remain in the mother liquor.
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent (e.g., aqueous ethanol). Heat the mixture. A good solvent will dissolve the solid when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be validated by measuring the melting point and comparing it to literature values or by analytical techniques like NMR.
Conclusion
(2-Methoxyethyl)hydrazine dihydrochloride is a stable and versatile reagent with significant potential in synthetic and medicinal chemistry. Its well-defined physical properties and predictable chemical reactivity make it an asset for researchers aiming to construct complex nitrogen-containing molecules. By adhering to the safety and handling guidelines outlined in this document and applying the principles of reactivity discussed, scientists can effectively leverage this compound to advance their research objectives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45791445, (2-Methoxyethyl)hydrazine dihydrochloride. Retrieved from [Link].
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BIOFOUNT. (2-Methoxyethyl)hydrazine Dihydrochloride. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 542451, (2-Methoxyethyl)hydrazine. Retrieved from [Link].
- Roll, L. J., & Adams, R. (1955). Dimethylhydrazine Dihydrochloride. Organic Syntheses, 35, 53.
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link].
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